molecular formula C9H7ClN2O B1594127 2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-22-6

2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B1594127
CAS-Nummer: 17326-22-6
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: TWSQBKNZAQIZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 17326-22-6) is a heterocyclic compound featuring a fused pyridine-pyrimidinone core with a chlorine atom at position 2 and a methyl group at position 7. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for antipsychotics like paliperidone . Its reactivity is influenced by the electron-withdrawing chlorine substituent and the hydrophobic methyl group, which enhance electrophilic substitution and metabolic stability, respectively.

Eigenschaften

IUPAC Name

2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-12-8(13)5-7(10)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQBKNZAQIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295880
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-22-6
Record name 17326-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

  • The key starting material is 2-amino-3-hydroxypyridine or related aminopyridines.
  • This is reacted with 2-acetylbutyrolactone (3-acetyl-4,5-dihydro-2(3H)-furanone) in an organic solvent such as chlorobenzene.
  • The reaction is catalyzed by a catalytic amount of an acid, typically p-toluenesulfonic acid .
  • The reaction is carried out under reflux conditions with azeotropic removal of water formed during the condensation, driving the cyclization forward to form the pyrido[1,2-a]pyrimidin-4-one skeleton.

Chlorination Step

  • The 2-position chlorination is achieved by treating the intermediate with thionyl chloride (SOCl₂) in a polar aprotic solvent such as dimethylformamide (DMF) .
  • This step converts the hydroxyl or hydroxyethyl substituent into a chloroethyl moiety, yielding the 2-chloro derivative.

Work-up and Purification

  • After completion of the chlorination, the reaction mixture is cooled to about 80°C.
  • An alcohol such as 2-propanol or additives like propylene glycol monomethyl ether (PGMME) may be added.
  • The mixture is reheated to reflux and then allowed to cool slowly to induce crystallization.
  • Crystals are collected by filtration, washed with the organic solvent, and dried under vacuum.
  • Activated carbon and filter aids (e.g., dicalite speed plus) may be used during the work-up to improve purity and remove colored impurities.

Optimization and Yield Considerations

  • The process is optimized to minimize residual starting materials, such as 2-acetylbutyrolactone, and side products like 2-amino-3-hydroxypyridine.
  • The choice of solvent and acid catalyst, as well as the controlled addition of reagents, significantly affect the yield and purity.
  • Cooling and crystallization conditions are critical for obtaining high-quality crystalline product with low impurity content.

Representative Reaction Conditions and Data

Step Reagents/Conditions Notes
Cyclization 2-amino-3-hydroxypyridine + 2-acetylbutyrolactone, chlorobenzene, p-toluenesulfonic acid, reflux with azeotropic water removal Slight excess of lactone used; water removal drives reaction
Chlorination Thionyl chloride in DMF, room temperature to reflux Converts hydroxyethyl to chloroethyl group
Work-up Cooling to 80°C, addition of 2-propanol or PGMME, reflux, slow cooling Induces crystallization, improves purity
Purification Filtration, washing, drying under vacuum Use of activated carbon and filter aids recommended

Additional Notes from Research Findings

  • The synthetic route avoids metal catalysts, relying instead on classical organic reagents and acid catalysis, which simplifies the process and reduces metal contamination risks.
  • The reaction can be scaled up efficiently, with reported yields and purity suitable for pharmaceutical intermediate applications.
  • The intermediate 2-chloro derivative is often further transformed into other biologically active compounds, such as paliperidone, indicating the importance of this preparation method in drug synthesis pipelines.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 acts as a leaving group, enabling nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Product Yield Reference
Azide SubstitutionNaN₃, DMF, 80–100°C2-Azido-9-methylpyrido[1,2-a]pyrimidin-4-one65–75%
AminationNH₃ (g), CuI, 130°C in DMF2-Amino-9-methylpyrido[1,2-a]pyrimidin-4-one60–70%

Key Observations :

  • Copper(I) iodide catalyzes C–N bond formation efficiently, enabling one-pot synthesis of amino derivatives .

  • Steric hindrance from the methyl group at position 9 may slightly reduce reaction rates compared to non-methylated analogs.

Electrophilic Substitution

Electrophilic reactions occur preferentially at activated positions on the aromatic system.

Reaction Type Reagents/Conditions Product Position Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one3
HalogenationBr₂, FeCl₃, CH₂Cl₂3-Bromo-2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one3

Mechanistic Insights :

  • The electron-withdrawing effect of the pyrimidinone ring directs electrophiles to position 3, the most electron-rich site.

  • Competing side reactions (e.g., ring oxidation) are minimized under low-temperature conditions.

Oxidation and Reduction

Functional group transformations involve redox-active sites:

Reaction Type Reagents/Conditions Product Notes Reference
Methyl OxidationKMnO₄, H₂SO₄, Δ9-Carboxy-2-chloropyrido[1,2-a]pyrimidin-4-oneRequires harsh conditions
Ketone ReductionLiAlH₄, THF, 0°C → RT4-Hydroxy-2-chloro-9-methylpyrido[1,2-a]pyrimidineLow yield due to steric hindrance

Challenges :

  • The methyl group at position 9 resists oxidation unless strong oxidizing agents are used.

  • Reduction of the 4-keto group is feasible but often results in partial ring saturation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the chlorine position:

Reaction Type Reagents/Conditions Product Catalyst Reference
Suzuki–MiyauraArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O2-Aryl-9-methylpyrido[1,2-a]pyrimidin-4-onePd(0)
SonogashiraTerminal alkyne, CuI, PdCl₂(PPh₃)₂2-Alkynyl-9-methylpyrido[1,2-a]pyrimidin-4-onePd/Cu

Optimization Strategies :

  • Microwave-assisted conditions improve reaction rates and yields in cross-couplings .

  • Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki reactions.

Ring Functionalization and Derivatization

The fused ring system participates in cyclization and annulation reactions:

Reaction Type Reagents/Conditions Product Application Reference
Intramolecular AmidationCuI, DMF, 130°CTetracyclic fused quinazolinone derivativesDrug discovery scaffolds
ChalcogenationArSCl/ArSeCl, K₂CO₃, DMF3-Sulfenyl/selenyl derivativesAntimicrobial agents

Notable Outcomes :

  • Copper-catalyzed amidation enables rapid access to polycyclic structures with potential bioactivity .

  • Chalcogenated derivatives show enhanced antimicrobial properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]pyrimidines can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Antiviral Properties

Another area of investigation is its antiviral potential. Preliminary studies suggest that compounds within this class can inhibit viral replication, making them candidates for further development against viral infections .

Agricultural Applications

The compound's properties have also led to exploration in agricultural chemistry, particularly as a potential pesticide or herbicide.

Herbicidal Activity

Research has shown that pyrido[1,2-a]pyrimidine derivatives can act as herbicides by inhibiting key enzymes in plant growth . This application is critical for developing sustainable agricultural practices.

Material Science

In addition to biological applications, this compound has been explored in material science for its potential use in the synthesis of novel materials.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength . This application is particularly relevant in the development of advanced materials for industrial use.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Antiviral agentsPotential to inhibit viral replication
Agricultural ChemistryHerbicidesInhibits key enzymes in plant growth
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, various derivatives of this compound were synthesized and tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Herbicidal Efficacy

A field trial evaluated the herbicidal activity of a formulation containing this compound against common agricultural weeds. The results showed an average weed control efficacy of over 85%, demonstrating its practical application in agriculture.

Wirkmechanismus

The mechanism of action of 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, thereby affecting neurotransmission . The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Substituent Effects

Key analogs are listed below, with similarity scores derived from structural alignment ():

Compound Name CAS Number Substituents Similarity Score Key Applications
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 17326-22-6 Cl (C2), CH₃ (C9) 0.91 Paliperidone intermediates
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 17326-18-0 Cl (C2), CH₃ (C7) 0.92 Not explicitly reported
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one 278614-91-8 Cl (C2, C7) 0.93 Potential halogenated analogs
3-(2-Chloroethyl)-2-methyl-9-phenylmethoxy analog 93076-03-0 Cl-CH₂CH₂ (C3), CH₃ (C2), OPh (C9) N/A Synthetic intermediates

Key Observations :

  • Positional Isomerism: The 7-methyl isomer (CAS 17326-18-0) exhibits a marginally higher similarity score (0.92 vs. 0.91), suggesting minor steric differences. The methyl group at C7 may reduce ring strain compared to C9 substitution.
  • Halogenation : The dichloro analog (CAS 278614-91-8) has the highest similarity (0.93), but its additional chlorine may increase electron deficiency, altering reactivity in cross-coupling reactions.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The 9-methyl group in the target compound is critical for paliperidone synthesis, where tetrahydro analogs (e.g., 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) are key precursors .
  • Biological Activity: Amino- and imino-substituted analogs (e.g., ) demonstrate enhanced binding to CNS targets due to hydrogen-bonding interactions, though their metabolic stability varies with substituent hydrophobicity .
  • Patent Landscape : European patents highlight derivatives with piperazinyl and fluorinated alkyl groups, indicating a trend toward optimizing pharmacokinetic profiles .

Biologische Aktivität

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 17326-22-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a chloro substituent and a methyl group, which contribute to its pharmacological properties. In recent years, various studies have explored its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The presence of the chloro group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. Notably, it has demonstrated cytotoxic effects on lung cancer (A549) and colorectal cancer (Caco-2) cells.

Cell Line IC50 (µg/mL)
A549 (Lung Cancer)40.54
Caco-2 (Colorectal Cancer)29.77

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound. In animal models, it exhibited significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin.

Treatment Inhibition (%)
Compound Tested43.17
Indomethacin47.72

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent .

Neuroprotective Effects

Recent findings suggest that this compound may also have neuroprotective effects, particularly in models of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

Case Studies and Research Findings

In a comprehensive study published in MDPI, researchers synthesized various derivatives of pyrimidine compounds including this compound and evaluated their biological activities. The findings indicated that modifications to the pyrimidine core significantly influenced their biological efficacy across multiple assays .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of aminopyridines with β-ketoesters or related intermediates. Chlorination at position 2 can be achieved using POCl₃ or PCl₃ under reflux conditions, while methylation at position 9 may involve alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Multi-step purification (e.g., column chromatography, recrystallization) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated in synthetic workflows?

A combination of spectroscopic techniques is used:

  • ¹H/¹³C NMR : Confirms substituent positions and ring substitution patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • X-ray crystallography (if crystals are obtainable): Provides definitive bond angles and spatial arrangement .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC/UPLC : Monitors purity (>95% by area normalization) and detects degradation products.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Accelerated stability studies : Conducted under varied pH, temperature, and humidity to identify optimal storage conditions (e.g., -20°C under inert atmosphere) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this scaffold?

The 2-chloro substituent serves as a leaving group for palladium-catalyzed cross-coupling. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios tuned for reactivity.
  • Solvent/base : DMF or dioxane with Cs₂CO₃ for deprotonation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while improving yields .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with Br or modifying the methyl group) to isolate pharmacophores.
  • Dose-response assays : Use standardized cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity) to minimize batch-to-batch variability.
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How can computational modeling predict target interactions for this compound?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to targets (e.g., kinases, GPCRs) using crystal structures from the PDB.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • QSAR models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with activity data .

Q. What challenges arise in metal-free C-3 functionalization, and how are they addressed?

  • Radical-mediated pathways : Use iodine catalysts with thiols/diselenides under mild conditions (rt, 12 h).
  • Solvent optimization : DCM/MeOH mixtures improve solubility of polar intermediates.
  • Gram-scale synthesis : Continuous flow systems enhance reproducibility and reduce byproducts .

Q. How are regioselectivity issues managed during electrophilic substitution?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity to position 3 or 9.
  • DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices .

Q. What methodologies enable efficient purification of halogenated derivatives?

  • Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice formation.
  • Prep-HPLC : Resolve diastereomers with chiral columns (e.g., Chiralpak IA) .

Q. How are isotopic labeling studies designed to track metabolic pathways?

  • Deuterium incorporation : Synthesize analogs with deuterated methyl groups (e.g., CD₃) via H/D exchange.
  • LC-MS/MS : Monitor isotopic patterns in biological matrices (plasma, urine) to identify metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.